Anti-Influenza Activity of a Key Derivative: Comparing 2-Diethylaminoethyl 4-Methylpiperazine-1-carboxylate to 1-Adamantanamine
A derivative of ethyl 4-methylpiperazine-1-carboxylate, 2-diethylaminoethyl 4-methylpiperazine-1-carboxylate, showed strain-dependent antiviral activity in a mouse model of influenza infection. In a direct comparison, it was more effective than the antiviral 1-adamantanamine against the PR-8 strain but less effective against the Jap 305/57 strain [1]. This highlights the potential of this scaffold in antiviral research and underscores that its activity profile is not uniform, necessitating careful evaluation.
| Evidence Dimension | Antiviral Activity (Mice Infected with Influenza Virus) |
|---|---|
| Target Compound Data | More active than comparator against PR-8 strain |
| Comparator Or Baseline | 1-adamantanamine |
| Quantified Difference | More active against PR-8 strain; less active against Jap 305/57 strain |
| Conditions | Mouse model of influenza virus infection, oral administration [1] |
Why This Matters
This data provides a direct, albeit compound-derivative, comparison of antiviral efficacy, demonstrating that the piperazine scaffold can yield compounds with potent and strain-specific activity, which is crucial for selecting this building block in antiviral drug discovery programs.
- [1] Lindh, H. F., & Forbes, M. (1966). Protective Effect of 2-Diethylaminoethyl 4-Methylpiperazine-1-Carboxylate in Mice Infected with Influenza Virus. Proceedings of the Society for Experimental Biology and Medicine, 121(1), 65-68. View Source
